molecular formula C8H14O2 B13062129 Cyclopropyl(3-methyloxetan-3-yl)methanol

Cyclopropyl(3-methyloxetan-3-yl)methanol

Cat. No.: B13062129
M. Wt: 142.20 g/mol
InChI Key: AMDSCTOHOBEQFW-UHFFFAOYSA-N
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Description

Cyclopropyl(3-methyloxetan-3-yl)methanol is an organic compound with the molecular formula C8H14O2. It is a clear, colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a cyclopropyl group and a 3-methyloxetane moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(3-methyloxetan-3-yl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with 3-methyloxetan-3-ylmethanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-methyloxetan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Ethers or esters.

Scientific Research Applications

Cyclopropyl(3-methyloxetan-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in the development of new drugs.

    Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-methyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the 3-methyloxetane moiety contribute to its reactivity and ability to form stable intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-oxetanemethanol: A related compound with similar structural features but lacking the cyclopropyl group.

    Cyclopropylmethanol: Contains the cyclopropyl group but lacks the 3-methyloxetane moiety.

Uniqueness

Cyclopropyl(3-methyloxetan-3-yl)methanol is unique due to the combination of the cyclopropyl group and the 3-methyloxetane moiety. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

cyclopropyl-(3-methyloxetan-3-yl)methanol

InChI

InChI=1S/C8H14O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6-7,9H,2-5H2,1H3

InChI Key

AMDSCTOHOBEQFW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(C2CC2)O

Origin of Product

United States

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